molecular formula C7H13BF4N2 B6323026 1,3-diethylimidazol-1-ium;tetrafluoroborate CAS No. 847335-65-3

1,3-diethylimidazol-1-ium;tetrafluoroborate

Cat. No.: B6323026
CAS No.: 847335-65-3
M. Wt: 212.00 g/mol
InChI Key: RYGBWRGCNKHGDV-UHFFFAOYSA-N
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Description

1,3-Diethylimidazol-1-ium;tetrafluoroborate is a chemical compound belonging to the family of imidazolium salts. It is characterized by its molecular formula C₇H₁₃BF₄N₂ and a molecular weight of 212.0 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethylimidazol-1-ium;tetrafluoroborate can be synthesized through a reaction between 1,3-diethylimidazole and tetrafluoroboric acid. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethylimidazol-1-ium;tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1,3-Diethylimidazol-1-ium;tetrafluoroborate is unique due to its specific ethyl substitutions on the imidazolium ring, which influence its physical and chemical properties. Compared to other imidazolium salts, it offers distinct advantages in terms of solubility, stability, and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,3-diethylimidazol-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGBWRGCNKHGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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